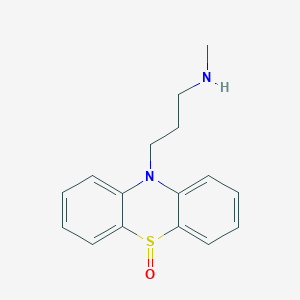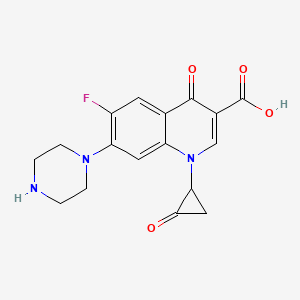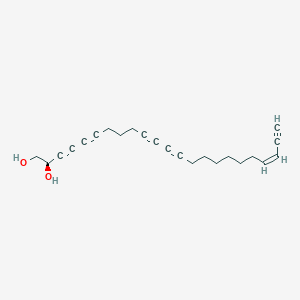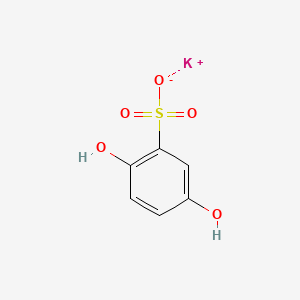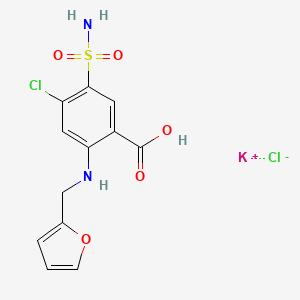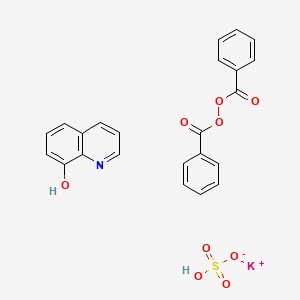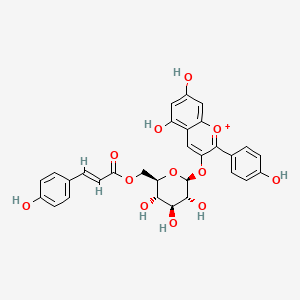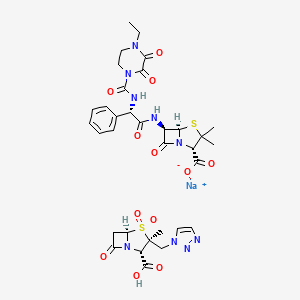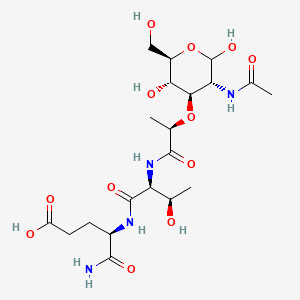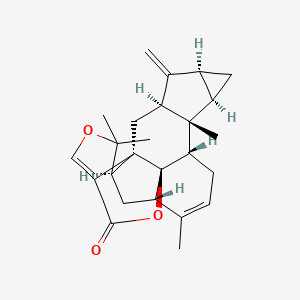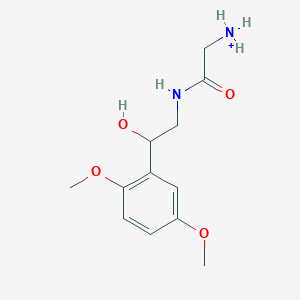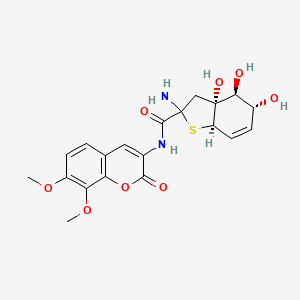
Fasudil hydrochloride hydrate
Overview
Description
Fasudil hydrochloride hydrate is a potent Rho-kinase inhibitor and vasodilator. It has been widely used in the treatment of cerebral vasospasm, which often occurs due to subarachnoid hemorrhage. Additionally, it has shown promise in improving cognitive decline in stroke patients and treating pulmonary hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fasudil hydrochloride involves several steps Initially, isoquinoline is sulfonylated with 1,4-diazepane to form the core structureThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as sulfonyl chloride .
Industrial Production Methods
Industrial production of fasudil hydrochloride involves similar synthetic routes but on a larger scale. The process includes aftertreatment steps like washing, hydrochloric acid extraction, and recrystallization to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fasudil hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxyfasudil, an active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products
Oxidation: Hydroxyfasudil is a major product formed during oxidation.
Reduction: Reduced forms of fasudil hydrochloride are less common.
Substitution: Substituted derivatives of fasudil hydrochloride can be formed.
Scientific Research Applications
Fasudil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the Rho-kinase pathway and its inhibitors.
Biology: Fasudil hydrochloride is employed in research on cell adhesion, migration, and proliferation.
Medicine: It is used in the treatment of cerebral vasospasm, pulmonary hypertension, and cognitive decline in stroke patients.
Industry: Fasudil hydrochloride is used in the development of new therapeutic agents and formulations
Mechanism of Action
Fasudil hydrochloride exerts its effects by inhibiting Rho-kinase, an enzyme involved in vasoconstriction and vascular remodeling. By inhibiting Rho-kinase, fasudil hydrochloride reduces the phosphorylation of the myosin-binding subunit of myosin light chain phosphatase, leading to decreased vascular smooth muscle contraction. This results in vasodilation and reduced vascular pressure .
Comparison with Similar Compounds
Similar Compounds
Hydroxyfasudil: An active metabolite of fasudil hydrochloride with similar Rho-kinase inhibitory properties.
Y-27632: Another Rho-kinase inhibitor with a different chemical structure but similar biological effects.
Ripasudil: A Rho-kinase inhibitor used primarily in the treatment of glaucoma.
Uniqueness
Fasudil hydrochloride is unique due to its potent vasodilatory effects and its ability to improve cognitive function in stroke patients. Its effectiveness in treating pulmonary hypertension and cerebral vasospasm also sets it apart from other Rho-kinase inhibitors .
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACOJGPCMIDLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl2N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171929 | |
| Record name | Fasudil hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186694-02-0 | |
| Record name | Fasudil hydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fasudil hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FASUDIL HYDROCHLORIDE HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI4L0R5Y7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



